molecular formula C16H20FN5O B15114732 5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine

5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B15114732
M. Wt: 317.36 g/mol
InChI Key: VTUYEAXMHMQRGO-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general steps for the synthesis include:

    Preparation of the starting materials: The synthesis begins with the preparation of the pyrimidine and piperidine derivatives.

    Coupling reaction: The pyrimidine derivative is coupled with the piperidine derivative using a palladium catalyst and a boron reagent.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Chemical Reactions Analysis

5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Coupling reactions: As mentioned earlier, the compound can be synthesized using coupling reactions such as the Suzuki-Miyaura coupling.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and differentiation . By inhibiting these enzymes, the compound can modulate various cellular processes and exert its effects.

Comparison with Similar Compounds

5-Fluoro-2,4-dimethyl-6-{[1-(pyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H20FN5O

Molecular Weight

317.36 g/mol

IUPAC Name

5-fluoro-2,4-dimethyl-6-[(1-pyrimidin-4-ylpiperidin-4-yl)methoxy]pyrimidine

InChI

InChI=1S/C16H20FN5O/c1-11-15(17)16(21-12(2)20-11)23-9-13-4-7-22(8-5-13)14-3-6-18-10-19-14/h3,6,10,13H,4-5,7-9H2,1-2H3

InChI Key

VTUYEAXMHMQRGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC=NC=C3)F

Origin of Product

United States

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